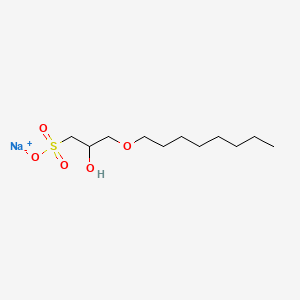
1-Propanesulfonic acid, 2-hydroxy-3-(octyloxy)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Propanesulfonic acid, 2-hydroxy-3-(octyloxy)-, monosodium salt is a useful research compound. Its molecular formula is C11H23NaO5S and its molecular weight is 290.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Propanesulfonic acid, 2-hydroxy-3-(octyloxy)-, monosodium salt, commonly referred to as sodium 2-hydroxy-3-octyloxypropane-1-sulfonate, is a compound of significant interest due to its unique surfactant properties and potential biological activities. With a molecular formula of C11H23NaO5S and a molecular weight of approximately 290.35 g/mol, this compound is characterized by its pale yellow powder form and high water solubility (781.1 g/L at 20 °C) .
Chemical Structure and Properties
The compound features a propanesulfonic acid backbone with a hydroxyl group and an octyloxy substituent. This structural arrangement contributes to its amphiphilic nature, allowing it to interact effectively with both hydrophilic and hydrophobic environments. Its alkaline nature is indicated by a pH of around 12 in aqueous solutions .
Skin Irritation Potential
Research indicates that while this compound can exhibit skin irritant properties in its powdered form, it demonstrates significantly reduced irritation when dissolved in aqueous solutions. This suggests that the biological activity may vary depending on the formulation and concentration used .
Surfactant Properties
The surfactant-like characteristics of this compound may influence cell membrane interactions, making it relevant in various applications including cosmetics and pharmaceuticals. Its ability to lower surface tension can enhance the bioavailability of active ingredients in formulations .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of compounds structurally or functionally similar to this compound:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Sodium Caprylyl PG-Sulfonate | C12H24NaO5S | Similar surfactant properties; used in cosmetics |
| Sodium Lauryl Sulfate | C12H25NaO4S | Widely used surfactant; strong cleansing agent |
| Sodium Dodecylbenzenesulfonate | C18H30NaO3S | Anionic surfactant; used in detergents |
This comparison highlights the unique balance of hydrophilic and hydrophobic characteristics present in this compound that distinguishes it from other surfactants .
Interaction Studies
Recent studies have focused on the interactions between this compound and biological systems. For instance, preliminary findings suggest that it may modulate cellular responses due to its surfactant properties. Further research is needed to establish specific mechanisms of action and potential therapeutic applications.
QSAR Analysis
Quantitative structure-activity relationship (QSAR) models have been applied to assess the biological activity of various sulfonate compounds. These models indicate that structural features such as hydrophobicity and charge distribution play critical roles in determining biological effects .
Properties
CAS No. |
51946-14-6 |
|---|---|
Molecular Formula |
C11H23NaO5S |
Molecular Weight |
290.35 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-octoxypropane-1-sulfonate |
InChI |
InChI=1S/C11H24O5S.Na/c1-2-3-4-5-6-7-8-16-9-11(12)10-17(13,14)15;/h11-12H,2-10H2,1H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
UXJCQISMJSCAOK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOCC(CS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















